molecular formula C20H25BO3 B1405882 2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2052955-21-0

2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1405882
M. Wt: 324.2 g/mol
InChI Key: QFRIXBSWUHSRMS-UHFFFAOYSA-N
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Description

“2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It has been synthesized and its single crystals have been grown from hexane and petroleum ether .


Synthesis Analysis

The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13 C and 1 H NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been optimized by DFT and is consistent with the crystal structure determined by X-ray single crystal diffraction . The conformation analysis data demonstrate this consistency .

Scientific Research Applications

Inhibitory Activity against Serine Proteases

  • Research Context: Synthesized derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin. These studies help in understanding the compound's potential therapeutic applications in related fields.
  • Source: Spencer et al., 2002
  • Research Context: A derivative of this compound has been synthesized and applied for detecting H2O2 in living cells. This illustrates its utility in biological and chemical sensing applications.
  • Source: Nie et al., 2020
  • Research Context: The compound's crystal structure has been studied using X-ray diffraction and density functional theory (DFT). These studies are crucial for understanding its physicochemical properties and potential applications in materials science.
  • Sources:
  • Research Context: This compound has been utilized in the synthesis of stilbene derivatives, which are being tested for potential therapeutic applications in neurodegenerative diseases.
  • Source: Das et al., 2015
  • Research Context: Derivatives of this compound have been used in creating fluorescent nanoparticles, demonstrating its applications in nanotechnology and materials science.
  • Source: Fischer et al., 2013

properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-6-15(7-11-17)14-16-8-12-18(22-5)13-9-16/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRIXBSWUHSRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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